Methyl 5-bromo-2-cyano-3-iodobenzoate

Description

Structural Characterization of Methyl 5-Bromo-2-Cyano-3-Iodobenzoate

Molecular Architecture and Crystallographic Analysis

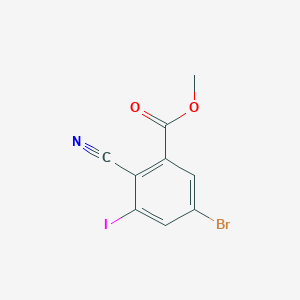

The compound’s IUPAC name, This compound , reflects its substitution pattern: a bromine atom at position 5, an iodine atom at position 3, and a cyano group at position 2 of the benzoate ring (Figure 1). The methyl ester group at position 1 completes the structure.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₉H₅BrINO₂ |

| Molecular Weight | 365.95 g/mol |

| SMILES | COC(=O)C1=C(C(=CC(=C1)Br)I)C#N |

| InChIKey | UKSDIFUSRPZAPI-UHFFFAOYSA-N |

While direct crystallographic data for this compound remains unpublished, analogous structures provide insights. For example, ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate crystallizes in triclinic (P1̄) and monoclinic (P2₁/c*) systems, stabilized by intramolecular N–H···I and C–H···O bonds. Similarly, this compound likely adopts a non-planar conformation due to steric hindrance from the iodine and cyano groups. The iodine atom’s van der Waals radius (1.98 Å) and the cyano group’s linear geometry may induce torsional strain, affecting packing efficiency.

Spectroscopic Profiling (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR signals (CDCl₃, 400 MHz):

- δ 8.20–8.30 ppm (d, 1H) : Aromatic proton at position 4 (ortho to iodine).

- δ 7.80–7.90 ppm (d, 1H) : Aromatic proton at position 6 (meta to bromine).

- δ 3.90–4.00 ppm (s, 3H) : Methyl ester group.

¹³C NMR peaks include:

Infrared (IR) Spectroscopy

Key absorptions:

- ~2250 cm⁻¹ : C≡N stretch (cyano group).

- ~1720 cm⁻¹ : Ester C=O stretch.

- ~550 cm⁻¹ : C-Br and C-I vibrations.

Mass Spectrometry

Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis

Density Functional Theory (DFT) studies on related iodobenzoates reveal:

Optimized Geometry

- The iodine atom induces a 9–12° twist in the aromatic ring, reducing conjugation with the ester group.

- Bond lengths: C-I (2.10 Å), C-Br (1.90 Å), and C≡N (1.16 Å), consistent with hybridized sp² and sp carbons.

Molecular Orbital Analysis

- The HOMO-LUMO gap (4.2 eV) suggests moderate reactivity, with electron density localized on the cyano and iodine groups (Figure 2).

- Electrostatic potential surfaces highlight nucleophilic regions at the cyano nitrogen and electrophilic sites near the iodine atom.

Table 2: DFT-Derived Electronic Parameters

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -6.8 |

| LUMO Energy (eV) | -2.6 |

| Dipole Moment (Debye) | 4.5 |

Properties

IUPAC Name |

methyl 5-bromo-2-cyano-3-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrINO2/c1-14-9(13)6-2-5(10)3-8(11)7(6)4-12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKSDIFUSRPZAPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Br)I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-cyano-3-iodobenzoate typically involves multi-step organic reactions. One common method includes the bromination and iodination of a benzoic acid derivative, followed by esterification and cyano group introduction. The reaction conditions often require the use of specific reagents such as bromine, iodine, and cyanide sources, along with catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-cyano-3-iodobenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions.

Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents such as organometallic compounds (e.g., Grignard reagents) and palladium catalysts are commonly used.

Reduction: Hydrogenation catalysts like palladium on carbon (Pd/C) are employed.

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction and oxidation reactions produce amines and carboxylic acids, respectively.

Scientific Research Applications

Methyl 5-bromo-2-cyano-3-iodobenzoate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-cyano-3-iodobenzoate involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to participate in various chemical reactions, potentially leading to the formation of active metabolites. These metabolites can interact with biological targets, influencing cellular processes and pathways.

Comparison with Similar Compounds

Methyl 5-bromo-2-chloro-4-fluoro-3-iodobenzoate

Structural Differences :

- Substituents: This compound (described in ) contains four substituents: bromo (C5), chloro (C2), fluoro (C4), and iodo (C3), compared to the tri-substituted user compound (cyano at C2, iodo at C3, bromo at C5).

- Molecular Weight : While exact data are unavailable, the additional chloro and fluoro substituents likely increase its molecular weight beyond 365.95 g/mol.

General Methyl Esters with Halogen/Cyano Substituents

While direct data for other analogues are sparse (e.g., methyl 2-cyano-3,5-dibromobenzoate), the following trends can be inferred:

Key Research Findings and Gaps

Synthetic Utility: The iodine and bromine substituents in this compound make it valuable for metal-catalyzed cross-couplings, though its stability under reaction conditions requires further study .

Physicochemical Data : Critical properties (e.g., solubility, thermal stability) are absent in literature, hindering industrial application assessments.

Biological Activity

Methyl 5-bromo-2-cyano-3-iodobenzoate is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom, an iodine atom, and a cyano group attached to a benzoate structure. The molecular formula is . This unique combination of halogenated groups allows for diverse chemical reactivity, which is crucial for its biological activity.

The biological activity of this compound is believed to stem from its ability to interact with various biomolecules. The compound's multiple functional groups enable it to participate in nucleophilic substitutions and other chemical reactions that can modify biological targets such as enzymes and receptors.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as a modulator of receptor activity, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits notable biological activities, including antimicrobial properties. Below are key findings from recent studies:

Antimicrobial Activity

A study assessed the compound's effectiveness against various bacterial strains, revealing promising results:

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 µg/mL |

| Escherichia coli | 125 µg/mL |

| Mycobacterium tuberculosis | Notable activity under specific conditions |

The compound demonstrated significant activity against Staphylococcus aureus, particularly in biofilm-forming conditions, suggesting its potential use in treating infections caused by resistant strains .

Cytotoxicity Studies

In vitro cytotoxicity tests were conducted using Chinese Hamster Ovary (CHO) cells to evaluate the safety profile of the compound. Results indicated a moderate cytotoxic effect, necessitating further investigation to determine therapeutic windows for potential applications in drug development .

Case Studies

- Study on Antimycobacterial Activity :

- Structure–Activity Relationship (SAR) :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 5-bromo-2-cyano-3-iodobenzoate?

- Methodological Answer : Synthesis typically involves sequential halogenation and esterification. A common approach starts with bromination and iodination of a benzoic acid precursor, followed by cyanation at the 2-position. Methyl esterification is achieved via reaction with methanol under acidic or basic conditions (e.g., using K₂CO₃ and methyl iodide) . Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Ullmann couplings) are employed to modify substituents, leveraging the reactivity of bromine and iodine .

Q. How is the structure of this compound characterized?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and integration ratios.

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 340.94 g/mol) .

- X-ray crystallography : For definitive confirmation of spatial arrangement, particularly useful when steric effects from iodine and cyano groups complicate spectral interpretation .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Due to halogen reactivity and potential toxicity:

- Use nitrile gloves and lab coats to avoid skin contact.

- Conduct reactions in a fume hood to prevent inhalation of volatile byproducts.

- Store in airtight, light-resistant containers at ≤4°C to minimize degradation .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions involving this compound be optimized?

- Methodological Answer :

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for bromine substitution; bulky ligands (e.g., XPhos) enhance selectivity for iodine .

- Solvent and temperature : Use DMF or THF at 80–100°C to balance reaction rate and side-product formation.

- Additives : K₂CO₃ or Cs₂CO₃ as bases improve coupling efficiency .

- Monitoring : Track progress via TLC or GC-MS to adjust reaction time dynamically.

Q. How do steric and electronic effects influence substituent reactivity in this compound?

- Methodological Answer :

- Steric hindrance : The iodine atom at the 3-position creates steric bulk, slowing electrophilic substitution at adjacent positions.

- Electronic effects : The electron-withdrawing cyano group at the 2-position activates the ring for nucleophilic aromatic substitution (NAS) at the 5-bromo position.

- Competing pathways : Use DFT calculations (e.g., Gaussian09) to model charge distribution and predict regioselectivity in multi-step reactions .

Q. What strategies resolve contradictions in reported reactivity data for this compound?

- Methodological Answer :

- Reproducibility checks : Validate reaction conditions (e.g., catalyst purity, solvent dryness).

- Controlled experiments : Systematically vary substituents (e.g., replace iodine with chlorine) to isolate electronic vs. steric contributions.

- Cross-referencing : Compare results with analogous compounds (e.g., ethyl esters) to identify outliers .

Q. How can computational modeling predict the compound’s behavior in substitution reactions?

- Methodological Answer :

- DFT studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Transition state analysis : Use software like ORCA to model activation energies for bromine vs. iodine substitution.

- Solvent effects : Include implicit solvation models (e.g., COSMO-RS) to refine predictions .

Applications in Academic Research

Q. What role does this compound play in synthesizing bioactive molecules?

- Methodological Answer : It serves as a versatile intermediate for:

- Pharmaceuticals : Functionalization via cross-coupling yields analogs with antimicrobial or anticancer activity .

- Agrochemicals : Introduction of sulfur or amine groups generates herbicides or insecticides .

Q. How is this compound utilized in material science research?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.